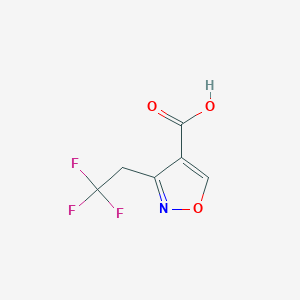
3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid
説明
3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid is an organic compound that features a trifluoroethyl group attached to an isoxazole ring. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
特性
分子式 |
C6H4F3NO3 |
|---|---|
分子量 |
195.10 g/mol |
IUPAC名 |
3-(2,2,2-trifluoroethyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C6H4F3NO3/c7-6(8,9)1-4-3(5(11)12)2-13-10-4/h2H,1H2,(H,11,12) |
InChIキー |
MQIMZRQDZMJVJF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NO1)CC(F)(F)F)C(=O)O |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid typically involves the introduction of the trifluoroethyl group to an isoxazole precursor. One common method involves the reaction of 4-isoxazolecarboxylic acid with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain high-purity this compound .
化学反応の分析
Types of Reactions
3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
科学的研究の応用
3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
2,2,2-Trifluoroethanol: A related compound with similar trifluoroethyl functionality.
Trifluoromethyl isoxazole: Another compound with a trifluoromethyl group attached to an isoxazole ring.
Uniqueness
3-(2,2,2-Trifluoroethyl)-4-isoxazolecarboxylic acid is unique due to the specific positioning of the trifluoroethyl group on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


